molecular formula C15H11BrN4O2S B2701859 N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899752-14-8

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2701859
CAS No.: 899752-14-8
M. Wt: 391.24
InChI Key: PZIFTQKWAKQPHG-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridinyl group: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the bromophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be important in drug design and material science.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIFTQKWAKQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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